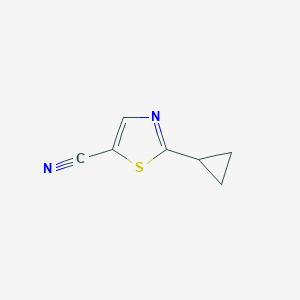

2-Cyclopropylthiazole-5-carbonitrile

説明

特性

分子式 |

C7H6N2S |

|---|---|

分子量 |

150.20 g/mol |

IUPAC名 |

2-cyclopropyl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C7H6N2S/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-2H2 |

InChIキー |

ISJQDRRDGAXQSX-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=NC=C(S2)C#N |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 2-cyclopropylthiazole-5-carbonitrile typically involves:

- Construction of the thiazole ring bearing a cyano group at the 5-position.

- Introduction of the cyclopropyl substituent at the 2-position via substitution or cross-coupling.

- Purification by chromatographic techniques to isolate the target compound.

Method 2: Carbamate Route via (5-Cyanothiazol-2-yl)methylcarbamate Intermediate

A detailed synthetic route from Chinese patent CN111848546B describes preparation of thiazole derivatives with nitrile substituents:

- Starting from tert-butyl (5-cyanothiazol-2-yl)methylcarbamate, the compound is dissolved in 1,4-dioxane.

- Slow addition of hydrochloric acid in 1,4-dioxane at room temperature for 12 hours yields 2-(aminomethyl)thiazole-5-carbonitrile.

- Reaction conditions include controlled temperature (75–85°C) and use of triethylamine and trifluoroacetic anhydride for intermediate formation.

- Purification involves extraction, washing, drying, and column chromatography, achieving yields around 73%.

This method is adaptable for introducing various substituents on the thiazole ring, including cyclopropyl groups, by modifying starting materials or intermediates.

Method 3: Cyclopropylthiazole Derivative Synthesis via Cross-Coupling or Ring Construction

Though direct literature on 2-cyclopropylthiazole-5-carbonitrile is limited, related synthetic strategies involve:

- Construction of cyclopropyl-substituted thiazoles via cyclopropanation reactions or cross-coupling of cyclopropyl organometallic reagents with thiazole halides.

- Use of Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to promote ring expansions or rearrangements that install cyclopropyl groups on heterocycles.

- Thermal or catalytic ring expansion reactions (e.g., Cloke–Wilson rearrangement) to access cyclopropyl-substituted five-membered rings, which can be functionalized further to introduce nitrile groups.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Column chromatography using mixtures of ethyl acetate and hexane is standard for purification of thiazole intermediates and final products.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completeness before workup.

- Extraction and washing steps with aqueous sodium bicarbonate and brine remove acidic and polar impurities.

- Drying over anhydrous sodium sulfate and filtration precede concentration and final purification.

化学反応の分析

Types of Reactions: 2-Cyclopropylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

科学的研究の応用

2-Cyclopropylthiazole-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Cyclopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

類似化合物との比較

- 2-Cyclopropylthiazole-4-carbonitrile

- 2-Cyclopropylthiazole-5-carboxamide

- 2-Cyclopropylthiazole-5-carboxylic acid

Comparison: 2-Cyclopropylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。